molecular formula C14H11ClO2S B1350889 2-[(2-Chlorobenzyl)thio]benzoic acid CAS No. 440347-30-8

2-[(2-Chlorobenzyl)thio]benzoic acid

Cat. No.: B1350889
CAS No.: 440347-30-8
M. Wt: 278.8 g/mol
InChI Key: PCTLLIWMHDNWCC-UHFFFAOYSA-N
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Description

2-[(2-Chlorobenzyl)thio]benzoic acid is a useful research compound. Its molecular formula is C14H11ClO2S and its molecular weight is 278.8 g/mol. The purity is usually 95%.
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Scientific Research Applications

Thermodynamic Modeling and Solubility

2-[(2-Chlorobenzyl)thio]benzoic acid, as part of the chlorobenzoic acids family, has been a subject of interest in thermodynamic studies, particularly in understanding the phase behavior of these compounds in aqueous and organic solutions. The work by Reschke et al. utilized the Perturbed-Chain Statistical Associating Fluid Theory (PC-SAFT) to model the phase behavior of solutions containing benzoic and chlorobenzoic acids. Their findings are crucial for screening solubility and predicting phase regions of mixtures containing pharmaceuticals, potentially including derivatives of this compound (Reschke et al., 2016).

Synthesis and Chemical Transformations

The compound has been involved in the synthesis of various chemical structures. Okabayashi et al. discussed the preparation of 1,5-Dichloro-9H-thioxanthen-9-one via cyclization of a compound closely related to this compound. Such synthetic pathways underscore the compound's role in forming more complex chemical structures (Okabayashi, Murakami, & Sekiya, 1989).

Antimicrobial Properties

Compounds related to this compound, like thioureides derived from 2-(4-chlorophenoxymethyl)-benzoic acid, have shown specific antimicrobial activities. These activities vary based on the nature and position of substituents on the benzene ring, highlighting the compound's potential in antimicrobial applications (Limban et al., 2008).

Biosynthesis Pathways

The compound's benzoic acid component is vital in the biosynthesis of various natural products. Hertweck et al. described benzoic acid as a biosynthetic building block for benzoyl and benzyl groups, important in many natural products. Understanding the biosynthesis involving compounds like this compound can reveal insights into the formation of biologically active molecules (Hertweck et al., 2001).

Properties

IUPAC Name

2-[(2-chlorophenyl)methylsulfanyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO2S/c15-12-7-3-1-5-10(12)9-18-13-8-4-2-6-11(13)14(16)17/h1-8H,9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCTLLIWMHDNWCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CSC2=CC=CC=C2C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30397551
Record name 2-[(2-CHLOROBENZYL)THIO]BENZOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30397551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

440347-30-8
Record name 2-[(2-CHLOROBENZYL)THIO]BENZOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30397551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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